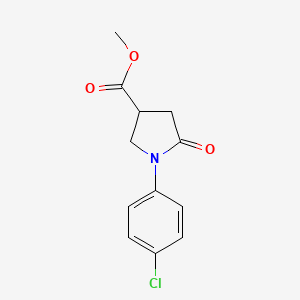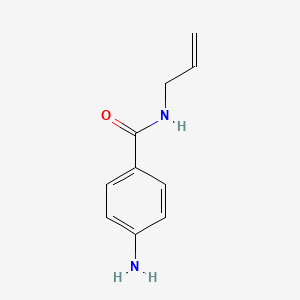
N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-acetyl-5-(quinolin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction Studies and Chemical Properties
Research has explored the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including methanesulfonamide compounds similar to the one . These studies aim to understand the effect of temperature and concentration on such interactions, providing insights into the compound's volumetric and acoustic properties. This research could have implications for understanding the compound's behavior in various solvents and conditions (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Antitumor Activity
The synthesis and evaluation of antitumor activities of novel amsacrine analogs highlight the critical role of quinoline derivatives in determining biological activity. This includes studies on the compound's ability to intercalate into double-stranded DNA, a property potentially useful in the development of anticancer drugs (Chilin et al., 2009).
Corrosion Inhibition
A study on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including compounds structurally related to the one , has investigated their adsorption characteristics and corrosion inhibition efficacy on mild steel in acidic conditions. This research suggests potential industrial applications in protecting metals from corrosion, with insights into the mechanisms of physisorption and chemisorption (Olasunkanmi et al., 2016).
Biological Activities
Further studies include the exploration of methionine aminopeptidase inhibition by quinolinyl sulfonamides, indicating the potential of these compounds in influencing enzymatic activities crucial for biological processes. This could have implications for therapeutic applications targeting specific enzymes (Huang et al., 2006).
Properties
IUPAC Name |
N-[2-(2-acetyl-3-quinolin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14(26)25-21(16-9-10-18-15(12-16)6-5-11-22-18)13-20(23-25)17-7-3-4-8-19(17)24-29(2,27)28/h3-12,21,24H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOKULOXQVCFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)


![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)








![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
